

# An In-depth Technical Guide to (R)-Azetidine-2-carboxamide: Structure and Stereochemistry

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## Compound of Interest

Compound Name: Azetidine-2-carboxamide

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## Abstract

**(R)-Azetidine-2-carboxamide**, a derivative of the non-proteinogenic amino acid azetidine-2-carboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its strained four-membered ring and chiral center at the C2 position impart unique conformational constraints and biological activities. This guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of **(R)-Azetidine-2-carboxamide**. It details experimental protocols for its synthesis and characterization and explores its biological significance as a proline analogue, particularly its role in the disruption of collagen synthesis.

## Core Structure and Stereochemistry

**(R)-Azetidine-2-carboxamide** is a heterocyclic compound featuring a saturated four-membered ring containing one nitrogen atom (an azetidine ring). A carboxamide group is attached to the carbon atom at the 2-position. The stereochemistry at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The strained azetidine ring is a key structural feature, influencing the molecule's conformation and reactivity. This ring is less flexible than the five-membered pyrrolidine ring of proline, a naturally occurring amino acid for which azetidine-2-carboxylic acid and its derivatives can act as mimics.[\[1\]](#)[\[2\]](#)

Table 1: General Physicochemical Properties of **Azetidine-2-carboxamide**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	100.12 g/mol	PubChem[1]
IUPAC Name	(2R)-azetidine-2-carboxamide	PubChem
CAS Number	1841106-27-1	PubChem
Appearance	Predicted to be a solid	General Knowledge
Solubility	Expected to be soluble in water and polar organic solvents	General Knowledge

## Crystallographic Data

To date, a specific crystal structure for (R)-**Azetidine-2-carboxamide** has not been reported in publicly available databases. However, the crystal structure of the closely related (S)-azetidine-2-carboxylic acid provides valuable insight into the bond lengths and angles of the azetidine ring. It is important to note that the substitution of the carboxylic acid with a carboxamide group may lead to minor variations in these parameters.

Table 2: Representative Bond Lengths and Angles of the Azetidine Ring (from (S)-Azetidine-2-carboxylic acid)

Parameter	Value (Å or °)
Bond Lengths	
C2-N1	~1.49
N1-C4	~1.50
C4-C3	~1.55
C3-C2	~1.54
C2-C(arboxamide)	~1.52
Bond Angles	
C4-N1-C2	~90
N1-C2-C3	~87
C2-C3-C4	~88
C3-C4-N1	~90

Disclaimer: The data in Table 2 is based on the crystal structure of L-azetidine-2-carboxylic acid and should be considered an approximation for **(R)-Azetidine-2-carboxamide**.

## Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for **(R)-Azetidine-2-carboxamide** is not readily available in the literature. The following tables provide predicted and representative data based on the known spectral characteristics of azetidine derivatives and amides.

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **(R)-Azetidine-2-carboxamide**

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H2	4.0 - 4.5	t	~8-10
H3 (axial)	2.2 - 2.6	m	
H3 (equatorial)	2.6 - 3.0	m	
H4 (axial)	3.5 - 3.9	m	
H4 (equatorial)	3.8 - 4.2	m	
NH (amide)	7.0 - 8.0	br s	
NH <sub>2</sub> (amide)	7.0 - 8.0	br s	
<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)		
C2	55 - 65		
C3	25 - 35		
C4	45 - 55		
C=O (amide)	170 - 180		

Note: Predicted chemical shifts are highly dependent on the solvent and other experimental conditions.

Table 4: Representative Infrared (IR) Spectroscopy Data for **Azetidine-2-carboxamide**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
N-H Stretch (amide)	3100 - 3500	Medium-Strong, Broad
C-H Stretch (alkane)	2850 - 3000	Medium
C=O Stretch (amide I)	1630 - 1690	Strong
N-H Bend (amide II)	1550 - 1640	Medium-Strong

Table 5: Predicted Mass Spectrometry Fragmentation for **Azetidine-2-carboxamide**

m/z	Possible Fragment
100	$[M]^+$ (Molecular Ion)
83	$[M - NH_3]^+$
72	$[M - CO]^+$
56	$[M - CONH_2]^+$
44	$[CONH_2]^+$

## Experimental Protocols

### Synthesis of (R)-Azetidine-2-carboxamide

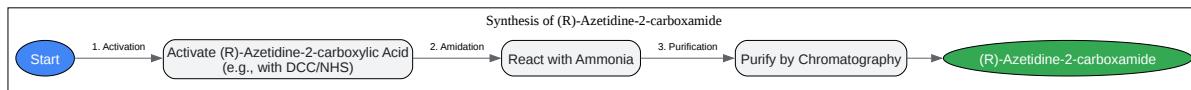
A common route for the synthesis of (R)-**Azetidine-2-carboxamide** involves the amidation of the corresponding carboxylic acid, (R)-azetidine-2-carboxylic acid.

#### Protocol: Amidation of (R)-Azetidine-2-carboxylic Acid

- Activation of the Carboxylic Acid:
  - To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like N-hydroxysuccinimide (NHS, 1.1 eq).
  - Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
- Amidation:
  - Cool the reaction mixture to 0 °C.
  - Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH<sub>3</sub> in methanol) in excess.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Work-up and Purification:
  - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  - Concentrate the filtrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **(R)-Azetidine-2-carboxamide**.

A detailed workflow for a similar synthesis is provided below.[\[3\]](#)



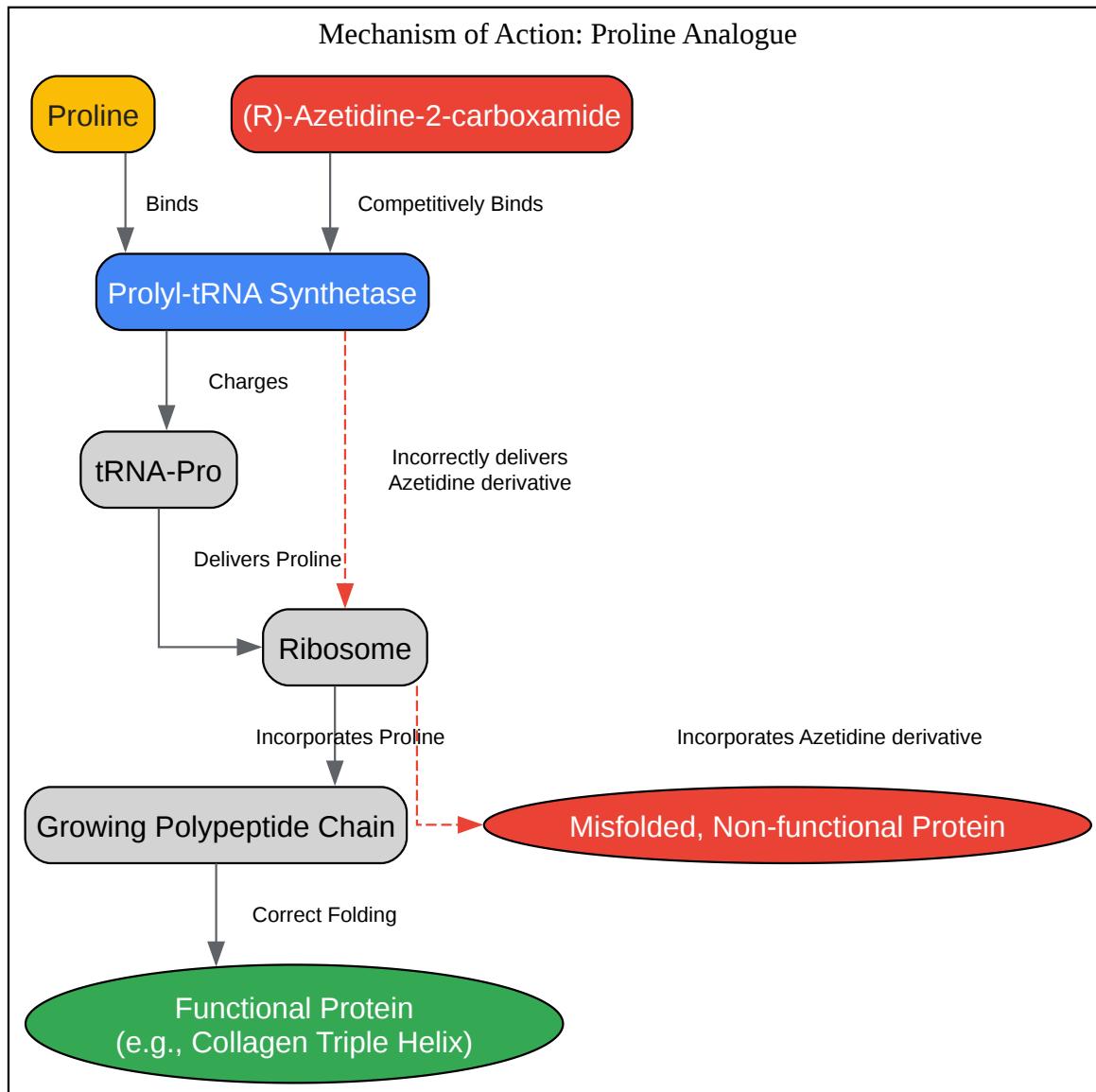
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### Synthetic Workflow

## Biological Significance and Signaling Pathways

**(R)-Azetidine-2-carboxamide**, as a derivative of azetidine-2-carboxylic acid, is expected to exhibit similar biological activity as a proline analogue. Proline is a crucial amino acid for the structure of many proteins, most notably collagen, where it plays a key role in the formation and stability of the triple helix.[\[4\]](#)[\[5\]](#)

Azetidine-2-carboxylic acid can be mistakenly incorporated into polypeptide chains in place of proline by prolyl-tRNA synthetase.[\[6\]](#) The smaller, more constrained four-membered ring of azetidine disrupts the normal secondary and tertiary structure of the protein, leading to misfolding and loss of function.[\[2\]](#) In the case of collagen, this misincorporation inhibits the formation of the stable triple helix, leading to defective collagen fibrils.[\[7\]](#)



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Disruption of Protein Synthesis

## Conclusion

**(R)-Azetidine-2-carboxamide** is a synthetically accessible molecule with significant potential in the field of drug discovery due to its structural similarity to proline. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information for closely related analogues. The ability of its parent compound to interfere with protein synthesis, particularly of collagen, highlights a key mechanism of action that can be exploited in the development of new therapeutic agents. Further research is warranted to fully characterize the physicochemical and biological properties of **(R)-Azetidine-2-carboxamide** and to explore its full potential in various therapeutic areas.

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